molecular formula C13H10BrNO3 B8499642 4-Bromo-4'-methoxy-2-nitrobiphenyl

4-Bromo-4'-methoxy-2-nitrobiphenyl

Katalognummer: B8499642
Molekulargewicht: 308.13 g/mol
InChI-Schlüssel: CBPHEEDMWCDONB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-4'-methoxy-2-nitrobiphenyl is a halogenated biphenyl derivative featuring bromo (Br), methoxy (OCH₃), and nitro (NO₂) substituents. The bromo group is positioned at the para position of one benzene ring, while the methoxy and nitro groups occupy para and ortho positions, respectively, on the adjacent ring.

The compound’s crystal structure (C₁₃H₁₁BrO) was resolved at 200 K, revealing a planar biphenyl backbone with interatomic distances consistent with electron-withdrawing effects from Br and NO₂ groups . Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using brominated nitrobenzene and methoxyphenylboronic acid precursors, achieving yields up to 97% under optimized conditions .

Eigenschaften

Molekularformel

C13H10BrNO3

Molekulargewicht

308.13 g/mol

IUPAC-Name

4-bromo-1-(4-methoxyphenyl)-2-nitrobenzene

InChI

InChI=1S/C13H10BrNO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15(16)17/h2-8H,1H3

InChI-Schlüssel

CBPHEEDMWCDONB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

4'-Methoxy-2-nitrobiphenyl (C₁₂H₁₁NO₃)
  • Substituents : Lacks the bromo group at the 4-position.
  • Synthesis : Synthesized via Suzuki coupling (97% yield) .
  • Electronic Effects : The absence of Br reduces electron-withdrawing effects, increasing electron density on the biphenyl system. This enhances susceptibility to electrophilic substitution compared to the brominated analog.
  • Applications : Primarily used as an intermediate in organic synthesis due to its reactivity.
4-Bromo-4'-fluoro-2-nitrodiphenyl (C₁₂H₈BrFNO₂)
  • Substituents : Replaces methoxy with fluoro (F) at the 4'-position.
  • Reactivity : Fluorine’s strong electron-withdrawing nature decreases aromatic reactivity compared to methoxy, altering regioselectivity in further functionalization .
4-Bromo-4'-iodobiphenyl (C₁₂H₈BrI)
  • Substituents : Iodo (I) replaces methoxy.
  • Physical Properties : The larger atomic radius of I increases molecular weight (359.00 g/mol vs. 278.10 g/mol for the title compound) and polarizability, affecting solubility and melting points .

Key Observations :

  • Suzuki coupling is highly efficient for biphenyl systems but requires precise control of substituent positions.
  • Bromination reactions (e.g., using NBS) are regioselective for electron-rich aromatic positions, as seen in methoxy-substituted derivatives .

Crystallographic and Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point Crystal System Reference
4-Bromo-4'-methoxy-2-nitrobiphenyl 278.10 N/A Monoclinic
4-Bromo-4'-iodobiphenyl 359.00 >150°C Orthorhombic
4'-Methoxy-2-nitrobiphenyl 243.22 110–112°C N/A

Insights :

  • Bromo and nitro groups enhance molecular rigidity, favoring monoclinic packing .
  • Halogen size (Br vs. I) influences lattice parameters and thermal stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-4'-methoxy-2-nitrobiphenyl, and how can reaction conditions be optimized?

  • Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the biphenyl core, leveraging bromo and methoxy substituents as directing groups. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Monitor reaction progress via TLC or HPLC .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (hexane:ethyl acetate gradients) is effective for isolating isomers and removing nitro-group byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^13C-NMR to confirm substitution patterns (e.g., methoxy proton at ~δ 3.8 ppm, nitro-group deshielding effects) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+ ~278–280 Da) and isotopic patterns for bromine .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .

Q. What solvents and storage conditions are optimal for stability?

  • Solubility : Dissolves in polar aprotic solvents (e.g., DCM, acetone) but is poorly soluble in water.
  • Storage : Store in amber vials at –20°C under inert gas (N2_2/Ar) to prevent nitro-group degradation and bromine displacement .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Case Study : If NMR suggests a planar biphenyl system but DFT calculations predict torsional strain, perform X-ray crystallography to confirm dihedral angles . Cross-validate with variable-temperature NMR to assess conformational flexibility .
  • Troubleshooting : Discrepancies in mass spectra (e.g., unexpected adducts) may arise from solvent interactions; re-analyze samples in different ionization modes (ESI vs. APCI) .

Q. What strategies are effective for studying the compound’s reactivity in photochemical or electrochemical applications?

  • Experimental Design :

  • Photolysis : Irradiate in acetonitrile with a UV lamp (λ = 300–400 nm) to study nitro-group reduction or bromine radical formation. Use EPR to detect transient intermediates .
  • Electrochemical Carboxylation : Employ a three-electrode system (Pt working electrode) in DMF with CO2_2 saturation. Monitor redox potentials via cyclic voltammetry to identify reduction peaks (~–1.5 V vs. Ag/AgCl) .

Q. How can researchers leverage this compound as a precursor for functional materials?

  • Application Example : Use bromine as a leaving group in nucleophilic aromatic substitution to introduce thiols or amines for MOF/polymer synthesis. Characterize post-functionalization via IR (C-Br stretch ~500 cm1^{-1} disappearance) and BET surface area analysis .

Data Contradiction and Validation

Q. How should conflicting crystallography and spectroscopic data be reconciled?

  • Example : If X-ray data shows a non-coplanar methoxy group but DFT predicts planarity, consider crystal packing effects. Recalculate DFT with periodic boundary conditions or use solid-state NMR to probe local environments .

Q. What are the best practices for validating synthetic intermediates with similar substituents (e.g., 4-Bromo-2-nitrobiphenyl derivatives)?

  • Strategy : Synthesize and characterize model compounds (e.g., 4′-Bromo-2-nitrobiphenyl, C12_{12}H8_8BrNO2_2) to establish baseline spectral profiles. Compare retention times (HPLC) and fragmentation patterns (MS/MS) to distinguish isomers .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for reference MS/MS libraries .
  • Crystallography : Use SHELX or OLEX2 for structure refinement; deposit data in the Cambridge Structural Database .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.